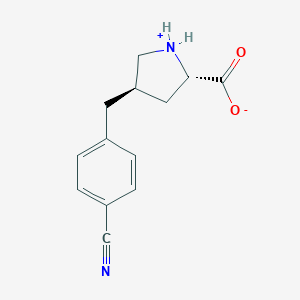
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a cyanobenzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 4-cyanobenzyl bromide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Substitution Reaction: The 4-cyanobenzyl group is introduced via a nucleophilic substitution reaction using 4-cyanobenzyl bromide.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (2S,4R) enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed on the cyanobenzyl group to yield various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidation can yield pyrrolidine derivatives with various functional groups.
Reduction Products: Reduction can produce benzylamine derivatives.
Substitution Products: Substitution reactions can yield a variety of substituted pyrrolidine derivatives.
科学研究应用
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological targets, affecting their function and leading to the compound’s observed effects.
相似化合物的比较
- (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(4-Methoxybenzyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid
Comparison:
- Uniqueness: The presence of the cyanobenzyl group in (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid imparts unique electronic and steric properties, making it distinct from its analogs with different substituents.
- Reactivity: The cyanobenzyl group can participate in a wider range of chemical reactions compared to other substituents, enhancing the compound’s versatility in synthesis and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11/h1-4,11-12,15H,5-6,8H2,(H,16,17)/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWBSMJMPPTAC-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














